molecular formula C7H6FNO2S B3391352 2-Fluoro-4-methyl-5-nitrothiophenol CAS No. 1613616-17-3

2-Fluoro-4-methyl-5-nitrothiophenol

Cat. No.: B3391352
CAS No.: 1613616-17-3
M. Wt: 187.19 g/mol
InChI Key: WESOJUWALWTGGQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrothiophenol (C₇H₅FNO₂S) is a substituted thiophenol featuring a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the aromatic ring. Thiophenols, characterized by a benzene ring with a sulfhydryl (-SH) group, exhibit distinct acidity and nucleophilicity compared to phenols due to the weaker S-H bond. The electron-withdrawing fluorine and nitro groups enhance acidity, while the methyl group introduces steric and electron-donating effects.

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c1-4-2-5(8)7(12)3-6(4)9(10)11/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESOJUWALWTGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613616-17-3
Record name 2-fluoro-4-methyl-5-nitrobenzene-1-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-nitrothiophenol typically involves the nitration of 2-Fluoro-4-methylthiophenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-nitrothiophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

2-Fluoro-4-methyl-5-nitrothiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-nitrothiophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The table below compares physical properties of 2-Fluoro-4-methyl-5-nitrothiophenol with fluorinated nitroaromatics from literature:

Compound Structure Molecular Weight Melting Point (°C) pKa (Estimated)
This compound Thiophenol derivatives 189.18* N/A† ~4–5‡
3-Fluoro-4-nitrophenol Phenol derivative 157.09 93–95 ~7–8
4-Fluoro-2-nitrophenol Phenol derivative 157.09 75–77 ~7–8
2-Chloro-4-fluoro-5-nitrobenzoic acid Benzoic acid derivative 233.56* N/A ~1–2 (COOH)

*Calculated based on molecular formula. †Thiophenols generally exhibit lower melting points than phenols due to weaker hydrogen bonding. ‡Estimated based on substituent effects: Nitro and fluorine withdraw electrons (lowering pKa), while methyl donates electrons (raising pKa).

Key Observations:
  • Acidity: The thiophenol core of this compound renders it significantly more acidic (pKa ~4–5) than fluorinated nitrophenols (pKa ~7–8) due to the weaker S-H bond . The benzoic acid derivative (pKa ~1–2) is far more acidic due to the -COOH group .
  • Melting Points: Fluorinated nitrophenols exhibit higher melting points (75–95°C) compared to thiophenol analogs, likely due to stronger intermolecular hydrogen bonding in phenols .
Electron-Withdrawing vs. Electron-Donating Groups
  • This compound: The 2-fluoro and 5-nitro groups create a strong electron-deficient aromatic ring, enhancing electrophilic substitution reactivity.
  • 3-Fluoro-4-nitrophenol : The meta-fluorine and para-nitro groups create a polarized ring, favoring nucleophilic aromatic substitution. Applications include dye synthesis and analytical reagent preparation.
  • 2-Chloro-4-fluoro-5-nitrobenzoic acid : The carboxylic acid group enables esterification or amidation, making it a versatile intermediate in drug synthesis.
Nucleophilicity
  • The thiol (-SH) group in this compound is more nucleophilic than the hydroxyl (-OH) group in phenols, facilitating reactions with electrophiles (e.g., alkyl halides, metals). This property is critical in catalytic processes or polymer cross-linking.

Biological Activity

2-Fluoro-4-methyl-5-nitrothiophenol is a compound of interest due to its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and nitro group on a thiophenol backbone, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H6FNO2S. The presence of the fluorine atom and nitro group significantly influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

Structure C7H6FNO2S\text{Structure }\text{C}_7\text{H}_6\text{FNO}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects against certain cell types.
  • Protein-Ligand Interactions : The thiophenol moiety allows for hydrogen bonding and π-π interactions with target proteins, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on human cell lines. Notably, it demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells.

Cell LineLC50 (µg/mL)
U937 (monocytes)>1000
HeLa (cervical cancer)150
MCF7 (breast cancer)200

Case Studies

  • Antileishmanial Activity : A study explored the antileishmanial potential of derivatives similar to this compound. Compounds with similar structural motifs showed significant activity against Leishmania panamensis, with selectivity indices indicating low toxicity to human cells .
  • Antitubercular Activity : Another study assessed compounds structurally related to this compound for their antitubercular properties. The most potent derivatives exhibited MIC values as low as 4 µg/mL against Mycobacterium tuberculosis, suggesting that modifications to the thiophenol structure could enhance activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.